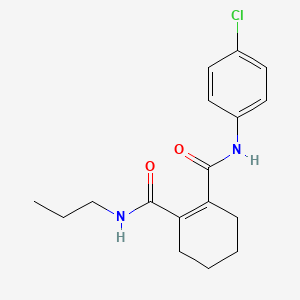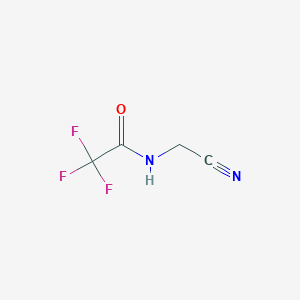
N-cyanomethyl-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyanomethyl-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C4H3F3N2O It is characterized by the presence of a trifluoroacetamide group and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyanomethyl-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetamide with cyanomethylating agents under controlled conditions. One common method involves the use of cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyanomethyl-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield trifluoroacetic acid and cyanomethylamine .
Scientific Research Applications
N-cyanomethyl-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials that require the unique properties of trifluoroacetamide derivatives
Mechanism of Action
The mechanism by which N-cyanomethyl-2,2,2-trifluoroacetamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroacetamide group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The cyanomethyl group can also participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: Lacks the cyanomethyl group but shares the trifluoroacetamide moiety.
N,N-Diethyl-2,2,2-trifluoroacetamide: Contains diethyl groups instead of the cyanomethyl group.
N-(Cyanomethyl)-acetamide: Similar structure but without the trifluoromethyl group.
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to similar compounds .
Properties
CAS No. |
65822-72-2 |
|---|---|
Molecular Formula |
C4H3F3N2O |
Molecular Weight |
152.07 g/mol |
IUPAC Name |
N-(cyanomethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)3(10)9-2-1-8/h2H2,(H,9,10) |
InChI Key |
OHWCKDZJKISUDE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


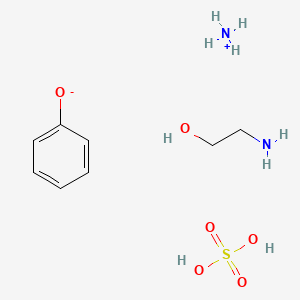
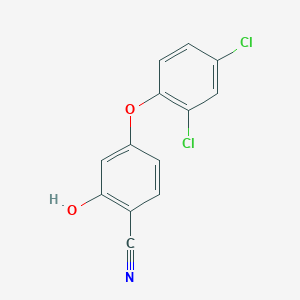
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

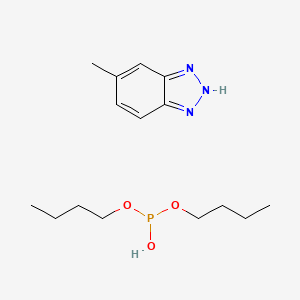
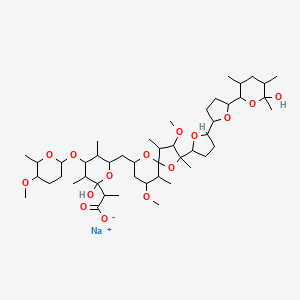
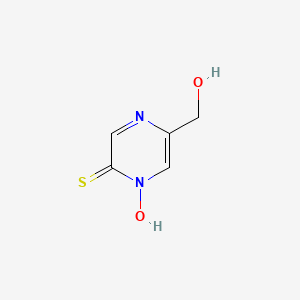
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)

